6,8-Dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine
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Overview
Description
6,8-Dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxine ring substituted with nitro and trichloromethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine typically involves the nitration of 2,4-bis(trichloromethyl)-1,3-benzodioxine. This process can be achieved using concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,8-Dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 6,8-diamino-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine.
Substitution: Formation of derivatives with substituted functional groups.
Oxidation: Formation of oxides and other oxidized derivatives.
Scientific Research Applications
6,8-Dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The trichloromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2,4-bis(trichloromethyl)-1,3-benzodioxine
- 2,4-Dinitrophenol
- Chloral hydrate derivatives
Uniqueness
6,8-Dinitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is unique due to its specific substitution pattern on the benzodioxine ring, which imparts distinct chemical and biological properties. The presence of both nitro and trichloromethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
61720-09-0 |
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Molecular Formula |
C10H4Cl6N2O6 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
6,8-dinitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C10H4Cl6N2O6/c11-9(12,13)7-4-1-3(17(19)20)2-5(18(21)22)6(4)23-8(24-7)10(14,15)16/h1-2,7-8H |
InChI Key |
FHFYDARLLMBMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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